Isoquinoline-5-carboxylic acid
Overview
Description
Isoquinoline-5-carboxylic acid is a chemical compound that is part of the isoquinoline family, which are benzopyridine derivatives. Isoquinoline carboxylic acids, such as isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid, have been studied for their conformations, structures, vibrations, chemical shifts, and reactivity properties . These compounds are of interest due to their potential applications in medicinal chemistry and their presence in various biologically active compounds .
Synthesis Analysis
The synthesis of isoquinoline carboxylic acid derivatives has been explored through various methods. For instance, the Pictet-Spengler reaction has been employed to synthesize tetrahydroisoquinoline carboxylic acids, which are analogs of phenylalanine and have been identified as core structural elements in several peptide-based drugs . Additionally, a metal-free synthesis approach has been developed for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which uses 2-arylbenzoimidazoles and oxamic acids as starting materials . Other synthetic methods include intra- and intermolecular [4 + 2] cycloaddition reactions , as well as radical cascade cyclization .
Molecular Structure Analysis
The molecular structure of isoquinoline carboxylic acids has been investigated using various experimental and theoretical techniques. The most stable conformers of isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid have been determined, and their geometries optimized using high-level computational methods . The electronic properties, vibrational modes, and thermodynamic properties have also been studied, providing insights into the size, shape, and reactive sites of these molecules .
Chemical Reactions Analysis
Isoquinoline carboxylic acids participate in various chemical reactions. For example, oxorhenium(V) complexes incorporating isoquinoline carboxylic acid derivatives have been synthesized and tested as potential catalysts in epoxidation reactions . The synthesis of isoquinoline derivatives has also been explored for the creation of amidic derivatives with potential analgesic, anti-inflammatory, and antipyretic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline carboxylic acids have been characterized through spectroscopic methods and single crystal X-ray diffraction analysis . The molecular electrostatic potential and total electron density have been determined to explain the reactive sites of the molecules . Additionally, the 1H and 13C NMR chemical shifts have been calculated to provide further information on the electronic environment within these compounds .
Scientific Research Applications
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Organic and Pharmaceutical Chemistry
- Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities .
- They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
- The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .
- Some of these strategies have already been implemented via semi-synthesis or total synthesis .
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Synthesis of Isoquinoline and Its Derivatives
- Isoquinolines were prepared via utilization the weakly coordinating nature of the carboxylic acid .
- The N-O bond of α-imino-oxalic acid could act as the internal oxidant .
- Both terminal and internal alkynes can be efficiently applied in the catalytic system which demonstrated a broad substrate scope .
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Therapeutic Potential of Functionalized Quinoline Motifs
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
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Bioorganic Chemistry
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Industrial Chemistry
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Synthetic Organic Chemistry
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Drug Design
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
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Chemistry and Pharmacology
- Development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
- Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, that are considered as important components of many biologically active products .
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Medicinal Chemistry Research
Safety And Hazards
properties
IUPAC Name |
isoquinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLFLRGHZAXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950491 | |
Record name | Isoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-5-carboxylic acid | |
CAS RN |
27810-64-6 | |
Record name | 27810-64-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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